molecular formula C7H4BrNO B3383680 5-Bromobenzo[C]isoxazole CAS No. 4682-91-1

5-Bromobenzo[C]isoxazole

Cat. No.: B3383680
CAS No.: 4682-91-1
M. Wt: 198.02 g/mol
InChI Key: BYRDYQPSBPNVOB-UHFFFAOYSA-N
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Description

5-Bromobenzo[C]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. Isoxazoles are commonly found in various natural products and synthetic drugs, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[C]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions often include the use of solvents such as acetonitrile and temperatures around 80°C . Another method involves the oxidative conversion of oximes into isoxazoles using oxidants like manganese dioxide or copper chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[C]isoxazole undergoes various chemical reactions, including:

    Oxidation: Conversion of oximes to isoxazoles using oxidants.

    Reduction: Reduction of nitro compounds to amines.

    Substitution: Halogenation and other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, copper chloride, acetonitrile.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, chlorine, and other halogens.

Major Products

The major products formed from these reactions include substituted isoxazoles, which can exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties .

Scientific Research Applications

5-Bromobenzo[C]isoxazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzo[C]isoxazole stands out due to the presence of the bromine atom, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

5-bromo-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDYQPSBPNVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312465
Record name 5-Bromo-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4682-91-1
Record name 5-Bromo-2,1-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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